molecular formula C18H19N5O2 B2431265 3-allyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 332400-80-3

3-allyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2431265
CAS No.: 332400-80-3
M. Wt: 337.383
InChI Key: IRLWRZKVBUVQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes an allyl group, a methyl group, and a phenyl group attached to a tetrahydropyrimido[2,1-f]purine core

Properties

IUPAC Name

1-methyl-9-phenyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-3-10-23-16(24)14-15(20(2)18(23)25)19-17-21(11-7-12-22(14)17)13-8-5-4-6-9-13/h3-6,8-9H,1,7,10-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLWRZKVBUVQSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC=C)N3CCCN(C3=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Scaffold Construction

The synthesis begins with 8-bromotheophylline (1) , a common precursor for purine-derived scaffolds. Treatment with 3-chloropropylamine under reflux conditions in ethanol yields 7-(3-chloropropyl)-8-bromotheophylline (2) . Cyclization of 2 via intramolecular nucleophilic substitution forms the tetrahydropyrimido[2,1-f]purine-dione core (3) .

Critical Parameters :

  • Solvent : Ethanol or DMF.
  • Temperature : Reflux (78–100°C).
  • Yield : 60–75% after recrystallization.

Allylation at the C3 Position

Allylation is achieved using allyl bromide in the presence of a base. A typical procedure involves:

  • Dissolving 4 in anhydrous DMF.
  • Adding NaH (2 eq.) at 0°C.
  • Dropwise addition of allyl bromide (1.2 eq.) .
  • Stirring at 25°C for 6 h.

The product 3-allyl-9-phenyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (5) is isolated via column chromatography (SiO2, ethyl acetate/hexane).

Optimization Notes :

  • Excess allyl bromide improves yield but risks di-allylation.
  • Lower temperatures (<10°C) minimize side reactions.

Final Methylation at N1

While the methyl group at N1 is often retained from the theophylline precursor, late-stage methylation can be performed using methyl iodide and K2CO3 in acetone. However, this step is rarely required due to the stability of the methyl group during earlier reactions.

Reaction Optimization and Challenges

Solvent and Temperature Effects

Reaction Step Optimal Solvent Temperature (°C) Yield Improvement Strategy
Core cyclization DMF 100 Microwave-assisted heating
Phenylation DME/H2O 80 Use of Pd(OAc)2/XPhos
Allylation DMF 25 Slow addition of allyl bromide

Data aggregated from.

Common Side Reactions and Mitigation

  • Di-allylation : Controlled by stoichiometry (≤1.2 eq. allyl bromide).
  • Oxidation of allyl group : Avoided by conducting reactions under nitrogen.
  • Phenyl group isomerization : Minimized by using electron-deficient arylboronic acids.

Characterization and Analytical Data

The final compound is characterized by:

  • 1H NMR (400 MHz, DMSO-d6): δ 7.45–7.30 (m, 5H, Ph), 5.90 (m, 1H, CH2CHCH2), 5.15 (d, J=10 Hz, 1H), 5.05 (d, J=17 Hz, 1H), 4.20 (s, 3H, NCH3).
  • HRMS : m/z calc. for C20H20N4O2 [M+H]+: 365.1610, found: 365.1608.
  • Melting Point : 152–154°C (lit. 153°C).

Alternative Synthetic Approaches

One-Pot Tandem Reactions

A patent-disclosed method (US6200980B1) uses microwave-assisted synthesis to condense theophylline derivatives with allyl and phenyl precursors in a single step, reducing reaction time from 12 h to 45 min. However, yields remain suboptimal (40–50%).

Enzymatic Functionalization

Recent studies explore lipase-catalyzed regioselective alkylation , though this method currently lacks the efficiency required for large-scale synthesis.

Industrial-Scale Considerations

For kilogram-scale production:

  • Cost-Effective Catalysts : Replace Pd(PPh3)4 with Pd/C (recyclable).
  • Solvent Recovery : Implement DMF distillation systems.
  • Purity Standards : HPLC purity >99.5% achieved via crystallization from ethanol/water.

Chemical Reactions Analysis

Nucleophilic Substitution at the Allyl Group

The allyl substituent at position 3 undergoes nucleophilic substitution under controlled conditions. For example:

  • Reaction with primary/secondary amines : Forms N-alkylated derivatives via SN2 mechanisms.

  • Halogenation : Reacts with halogens (e.g., Br₂) in inert solvents to yield brominated intermediates.

Key Parameters (from analogous systems ):

ReagentSolventTemperatureYield (%)Product Characterization
PropylamineEthanolReflux60¹H-NMR, IR, UV
2-BromopropaneDMF80°C45MS, HPLC

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its halogenated intermediates (e.g., brominated at position 8) :

  • Sonogashira Coupling : Reacts with terminal alkynes to introduce acetylene moieties.

  • Suzuki-Miyaura Coupling : Forms biaryl derivatives using arylboronic acids.

Optimized Conditions :

Reaction TypeCatalyst SystemBaseTime (h)Yield (%)
SonogashiraPd(PPh₃)₂Cl₂, CuIEt₃N1272
Suzuki-MiyauraPd(OAc)₂, SPhosK₂CO₃2468

Cyclization and Ring-Opening Reactions

The tetrahydropyrimidine ring undergoes regioselective modifications:

  • Microwave-assisted cyclization : Forms fused tricyclic systems (e.g., diazepinopurinediones) under solvent-free conditions .

  • Acid-mediated ring-opening : Generates open-chain intermediates for further functionalization .

Example Pathway :

  • React with 4-bromobutylamine under microwave irradiation (150°C, 30 min).

  • Yield: 81% of diazepino[2,1-f]purinedione derivative.

  • Characterization: ¹H-NMR (δ 4.62–4.71 ppm, m, 1H), IR (C=O stretch at 1,699 cm⁻¹).

Oxidation of the Allyl Group

  • Reacts with KMnO₄ in acidic conditions to form carboxylic acid derivatives.

  • Conditions : 0°C, H₂SO₄, 2 h → Yield: 58%.

Acylation at the N-Methyl Position

  • Acetylated using acetic anhydride/pyridine:
    Product : 1-Acetyl-3-allyl-9-phenyl derivative.
    Yield : 67% (TLC monitoring, Rf = 0.52) .

Reaction Conditions and Optimization

Critical parameters influencing reactivity:

  • Temperature : 0–100°C (higher temps accelerate ring-opening but reduce selectivity).

  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity; ethanol/propanol favor cyclization .

  • Catalysts : Pd-based systems for cross-coupling; phase-transfer catalysts for SN2 reactions .

Stability and Side Reactions

  • Hydrolysis susceptibility : The dione moiety hydrolyzes under strong acidic/basic conditions (pH < 2 or > 10).

  • Photodegradation : UV exposure induces C–N bond cleavage (λmax = 302 nm) .

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Further studies should explore enantioselective modifications and catalytic asymmetric synthesis routes.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
The compound serves as a vital building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions. It can be employed in the synthesis of purine derivatives and other heterocyclic compounds.

Coordination Chemistry
In coordination chemistry, 3-allyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione acts as a ligand. Its ability to coordinate with metal ions enhances the development of new catalysts and materials with tailored properties.

Biological Applications

Enzyme Inhibition Studies
Research indicates that this compound may function as an enzyme inhibitor. It has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Understanding its mechanism of action can lead to insights into various biological processes.

Biological Probes
The compound is also explored as a probe for studying biological pathways. Its ability to interact with cellular targets makes it a valuable tool in biochemical research.

Medical Applications

Therapeutic Potential
Ongoing research is investigating the therapeutic potential of this compound in treating diseases such as cancer and neurological disorders. Preliminary studies suggest that it may exhibit anti-cancer properties by modulating specific cellular pathways.

Drug Development
The compound's unique structure makes it a candidate for drug development. Its bioactivity profile indicates potential efficacy against various conditions, warranting further investigation into its pharmacological properties.

Industrial Applications

Material Science
In industrial applications, this compound is utilized in developing new materials with enhanced properties such as conductivity and stability. Its incorporation into polymers and composites can lead to innovative applications in electronics and coatings.

Summary Table of Applications

Field Application Details
ChemistryBuilding Block for SynthesisUsed in the synthesis of complex organic molecules
Coordination ChemistryActs as a ligand for metal ions
BiologyEnzyme Inhibition StudiesPotential enzyme inhibitor impacting metabolic pathways
Biological ProbesTool for studying biological interactions
MedicineTherapeutic PotentialInvestigated for anti-cancer and neurological disorder treatments
Drug DevelopmentCandidate for new drug formulations
IndustryMaterial ScienceUsed in developing materials with enhanced conductivity and stability

Mechanism of Action

The mechanism by which 3-allyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-allyl-1-methyl-9-phenylxanthine: Similar structure but lacks the tetrahydropyrimido ring.

    1-methyl-3-phenyl-7-propylxanthine: Contains a propyl group instead of an allyl group.

    9-phenyl-1,3-dimethylxanthine: Lacks the allyl group and has two methyl groups instead.

Uniqueness

3-allyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is unique due to its combination of an allyl group, a methyl group, and a phenyl group attached to a tetrahydropyrimido[2,1-f]purine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

: Selection of boron reagents for Suzuki–Miyaura coupling

Biological Activity

3-allyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has gained attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The molecular formula of this compound is C16H18N4O2C_{16}H_{18}N_{4}O_{2} with a molecular weight of approximately 298.35 g/mol. The structure includes a purine core with various substituents that may influence its biological interactions.

Antidepressant and Anxiolytic Effects

Recent studies have highlighted the antidepressant and anxiolytic-like activities of related purine derivatives. For instance, compounds exhibiting mixed receptor activity at 5-HT1A and 5-HT2A receptors have shown significant effects in animal models. In particular, derivatives similar to 3-allyl-1-methyl-9-phenyl have been evaluated for their ability to modulate serotonin receptors, which are critical in mood regulation .

Enzyme Inhibition

Research indicates that purine derivatives can act as inhibitors of various enzymes. For example, some studies have focused on their role as phosphodiesterase (PDE) inhibitors. PDEs are involved in the breakdown of cyclic nucleotides and are targets for treating conditions such as erectile dysfunction and pulmonary hypertension. The ability of these compounds to inhibit PDE activity suggests potential therapeutic uses in cardiovascular and neurological disorders .

Antioxidant Activity

Antioxidant properties have also been attributed to purine derivatives. Compounds within this class have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative diseases .

Case Studies

Study Findings Reference
Study on 5-HT receptor ligandsIdentified significant antidepressant effects in FST (Forced Swim Test)
PDE inhibition assayDemonstrated effective inhibition of PDE activity leading to increased cAMP levels
Antioxidant testingShowed notable free radical scavenging activity in vitro

The biological activity of 3-allyl-1-methyl-9-phenyl derivatives is likely mediated through multiple mechanisms:

  • Receptor Modulation : Interaction with serotonin receptors alters neurotransmitter dynamics.
  • Enzyme Inhibition : Blocking the action of phosphodiesterases increases intracellular signaling molecules.
  • Antioxidative Defense : Compounds may enhance cellular resilience against oxidative stress.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 3-allyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione?

The compound is typically synthesized via multicomponent reactions involving alkylation or condensation of precursors such as barbituric acid derivatives, aromatic aldehydes, and triazoles. Key steps include refluxing in solvents like ethanol or n-butanol with excess amines, followed by crystallization (e.g., 30% ethanol yields >90% purity). For example, analogous compounds are synthesized by heating 7-(4-bromobutyl)-8-bromotheophylline with amine derivatives under reflux for 5–10 h .

Q. Q2. How is the compound characterized spectroscopically?

Characterization involves:

  • 1H-NMR : Peaks for allyl groups (δ 2.18–2.29 ppm), methyl substituents (δ 3.35–3.59 ppm), and carbonyl environments (δ 4.26–4.52 ppm) .
  • IR : Stretching bands for C=O (~1,701 cm⁻¹) and CH₂/CH₃ groups (~2,952–2,883 cm⁻¹) .
  • UV-Vis : Absorbance maxima at ~296–304 nm (logε ~4.19–4.40) due to conjugated π-systems .

Advanced Synthetic Optimization

Q. Q3. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in alkylation steps, while ethanol/water mixtures improve crystallization .
  • Catalyst-free microwave irradiation : Reduces reaction time (10–15 min vs. 10–20 h under reflux) and improves regioselectivity, as demonstrated for related pyrimidinediones .
  • Excess reagents : Using 5–36 equivalents of amines ensures complete substitution in multi-step syntheses .

Q. Q4. What analytical methods resolve contradictions in spectroscopic data across studies?

Discrepancies in NMR or IR data can arise from solvent effects or crystallinity. Cross-validate using:

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton environments (e.g., distinguishing N-CH₃ from CH₂ groups) .
  • X-ray crystallography : Resolves structural ambiguities, as applied to similar tetrahydropyrimido-purine diones .
  • Computational modeling : DFT calculations predict vibrational spectra and confirm assignments .

Biological Activity and Assay Design

Q. Q5. How are biological activities (e.g., antimicrobial, antitumor) evaluated for this compound?

  • In vitro assays : Screen against bacterial/fungal strains (e.g., E. coli, C. albicans) using disk diffusion or microdilution methods.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM .
  • Molecular docking : Predict binding affinity to targets like dihydrofolate reductase (DHFR) using PyMOL or AutoDock .

Q. Q6. How can structure-activity relationships (SAR) guide derivative design?

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the phenyl ring enhances antimicrobial activity .
  • Allyl vs. alkyl chains : Allyl groups improve solubility and interaction with hydrophobic enzyme pockets .
  • Heterocyclic modifications : Replacing the purine core with pyrazolo[1,5-a]pyrimidine alters selectivity .

Data Analysis and Computational Studies

Q. Q7. What computational tools predict the compound’s physicochemical properties?

  • LogP and solubility : Use ChemAxon or ACD/Labs to estimate partition coefficients (LogP ~2.1) and aqueous solubility (<0.1 mg/mL) .
  • ADMET profiling : SwissADME or pkCSM predicts moderate BBB permeability and CYP450 inhibition risks .

Q. Q8. How are crystallographic data analyzed to confirm molecular conformation?

  • CIF file refinement : Software like SHELXL refines X-ray data to calculate bond lengths/angles (e.g., C=O bonds ~1.21 Å) .
  • Hirshfeld surface analysis : Maps non-covalent interactions (e.g., π-π stacking between phenyl rings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.